molecular formula C8H8N2O2S B3191637 4-cyano-N-methylbenzenesulfonamide CAS No. 56236-82-9

4-cyano-N-methylbenzenesulfonamide

Cat. No.: B3191637
CAS No.: 56236-82-9
M. Wt: 196.23 g/mol
InChI Key: MLRQHFCCAKIMIK-UHFFFAOYSA-N
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Description

4-Cyano-N-methylbenzenesulfonamide (CAS 56236-82-9) is a high-purity, solid organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.2 g/mol . This chemical serves as a valuable multifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates two key functional groups: a sulfonamide, prevalent in pharmacologically active molecules, and an electron-withdrawing cyano group on the benzene ring . The cyano group can facilitate further chemical transformations, such as serving as a precursor to other functional groups or participating in the formation of heterocyclic systems. Research-grade sulfonamide derivatives are frequently employed in the development of colorimetric chemosensors for detecting metal ions and are known to exhibit a broad spectrum of biological activities, making them core structures in the design of novel therapeutic and diagnostic agents . As a beige solid, it is soluble in various organic solvents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling and storage in a dry, sealed environment at room temperature is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRQHFCCAKIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295600
Record name 4-Cyano-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56236-82-9
Record name 4-Cyano-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56236-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-cyano-N-methylbenzenesulfonamide CAS 56236-82-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-cyano-N-methylbenzenesulfonamide (CAS 56236-82-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. The benzenesulfonamide scaffold is a cornerstone in drug design, serving as a versatile template for a wide array of therapeutic agents.[1] Its chemical properties, particularly the ability of the sulfonamide group to engage in key biological interactions, have led to the development of numerous clinically successful drugs.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, potential applications, and safety considerations for this compound, intended as a foundational resource for professionals in research and development.

Core Physicochemical & Structural Properties

The fundamental properties of a molecule are critical for predicting its behavior in chemical and biological systems. While extensive experimental data for this compound is not widely published, the following summarizes its core identifiers and predicted properties based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 56236-82-9-
Molecular Formula C₈H₈N₂O₂SInferred from Structure
Molecular Weight 196.23 g/mol Calculated
Canonical SMILES CNC(=O)c1ccc(cc1)C#NInferred from Structure
Appearance White to off-white solidTypical for this class
Melting Point Not widely reported; predicted to be in the range of similar arylsulfonamides.-
Boiling Point Not reported; likely decomposes at high temperatures.-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and poorly soluble in water.Inferred from Structure

Synthesis and Characterization

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. A logical and efficient synthetic route to this compound is proposed below, based on well-established sulfonamide formation chemistry.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of 4-cyanobenzenesulfonyl chloride with methylamine. This is a standard nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Synthesis_Workflow Reactant1 4-cyanobenzenesulfonyl chloride Process Reaction (Base, Solvent) Reactant1->Process Reactant2 Methylamine (CH₃NH₂) Reactant2->Process Product This compound Process->Product Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Benzenesulfonamide Inhibitor Zinc Zn²⁺ His1 His His1->Zinc His2 His His2->Zinc His3 His His3->Zinc Inhibitor R-SO₂NH-R' Inhibitor->Zinc Coordination Bond (Inhibition)

Sources

In-Depth Technical Guide: 4-Cyano-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Cyano-N-methylbenzenesulfonamide is a specialized sulfonamide scaffold extensively utilized in medicinal chemistry as a robust intermediate for synthesizing biologically active compounds. Its structure features a para-substituted benzene ring bearing an electron-withdrawing cyano group and a secondary sulfonamide moiety. This bifunctional nature makes it a critical building block for fragment-based drug discovery (FBDD), particularly in the development of ROR


t modulators, LSD1 inhibitors, and bromodomain probes.
Core Identifiers
Identifier TypeValue
Chemical Name This compound
Synonyms N-Methyl-4-cyanobenzenesulfonamide; 4-Cyanobenzene-1-sulfonic acid methylamide
CAS Registry Number 56236-82-9
Molecular Formula C

H

N

O

S
Molecular Weight 196.23 g/mol
SMILES CNS(=O)(=O)C1=CC=C(C=C1)C#N
InChI Key InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3

Part 2: Structural Anatomy & Electronic Properties

The molecule's reactivity and pharmacological profile are defined by the interplay between its two primary functional groups positioned at the para orientation.

Electronic Push-Pull System
  • Cyano Group (-CN): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S

    
    Ar) if a leaving group were present (though less relevant here).
    
  • Sulfonamide Group (-SO

    
    NHMe):  The sulfonyl moiety is a potent EWG. The N-methyl group provides a handle for hydrophobic interactions in protein binding pockets, while the sulfonamide nitrogen (NH) remains acidic (pKa 
    
    
    
    10-11), capable of acting as a hydrogen bond donor.
Geometry and Sterics

The benzene ring is planar. The sulfonyl group adopts a tetrahedral geometry, positioning the N-methyl group out of the aromatic plane. This 3D conformation is crucial for its utility as a scaffold, allowing it to probe specific sub-pockets in enzymes like Carbonic Anhydrase or ROR


t.

G Benzene Benzene Core (Planar Aromatic) Cyano Cyano Group (-CN) Electron Withdrawing (Linear Geometry) Benzene->Cyano para-substitution Sulfonamide Sulfonamide (-SO2NHMe) Acidic NH & H-Bond Donor (Tetrahedral Geometry) Benzene->Sulfonamide para-substitution Cyano->Benzene -I / -M Effect Sulfonamide->Benzene -I / -M Effect

Figure 1: Structural anatomy and electronic effects of this compound.

Part 3: Synthesis & Experimental Protocols

The most reliable synthesis route involves the nucleophilic substitution of 4-cyanobenzenesulfonyl chloride with methylamine. This reaction is rapid, high-yielding, and scalable.

Reaction Scheme

Precursors: 4-Cyanobenzenesulfonyl chloride + Methylamine (aq. or THF). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Base: Triethylamine (Et


N) or excess Methylamine.

Synthesis SM1 4-Cyanobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (0°C to RT, 2-4 h) SM1->Reaction Reagent Methylamine (MeNH2) Reagent->Reaction Base Base (Et3N or Excess Amine) Base->Reaction Scavenges HCl Product 4-Cyano-N-methyl- benzenesulfonamide Reaction->Product

Figure 2: Synthetic pathway via sulfonyl chloride amidation.

Detailed Protocol (Bench-Scale)

Based on standard sulfonamide synthesis methodologies adapted for cyano-derivatives.

  • Preparation : Charge a round-bottom flask with 4-cyanobenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (approx. 10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition : Add Triethylamine (1.5 equiv) to the stirred solution. Subsequently, add Methylamine (2.0 M in THF or 40% aq. solution, 1.2 equiv) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent hydrolysis of the sulfonyl chloride.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup :

    • Quench with water.[1]

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organic layers with 1N HCl (to remove excess amine/base), followed by brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification : The crude product is typically a white to off-white solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes).
    

Part 4: Physicochemical & Spectroscopic Properties

Physical Data Table
PropertyDescription/Value
Physical State Solid (Crystalline powder)
Color White to off-white
Melting Point Approx. 140–150°C (Predicted based on analogues)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
pKa (Sulfonamide NH) ~10.5 (Calculated)
LogP ~0.9 (Calculated)
Spectroscopic Characterization (Representative)

1.


H NMR (400 MHz, CDCl

or DMSO-d

):
  • 
     7.95–8.05 (m, 2H):  Aromatic protons ortho to the cyano group.
    
  • 
     7.80–7.90 (m, 2H):  Aromatic protons ortho to the sulfonyl group.
    
    • Note: The aromatic region typically displays an AA'BB' pattern characteristic of para-substitution.

  • 
     4.50–5.00 (br s, 1H):  Sulfonamide N-H  (Exchangeable with D
    
    
    
    O).
  • 
     2.65–2.75 (d, J 
    
    
    
    5.0 Hz, 3H):
    N-Methyl group. The doublet arises from coupling to the adjacent NH proton.

2. Infrared Spectroscopy (IR):

  • ~2230 cm

    
    :  Sharp, weak-to-medium band characteristic of the C
    
    
    
    N stretch
    .
  • ~3250–3300 cm

    
    :  Broad band for N-H stretch .
    
  • ~1340 cm

    
     & 1160 cm
    
    
    
    :
    Strong bands for asymmetric and symmetric S=O stretches .

Part 5: Applications in Drug Discovery

This compound serves as a versatile intermediate. Its applications branch into three main categories:

  • Reduction to Benzylamines: The cyano group can be selectively reduced (e.g., H

    
    /Raney Ni or LiAlH
    
    
    
    ) to form 4-(aminomethyl)-N-methylbenzenesulfonamide . This is a key step in synthesizing inhibitors for enzymes like LSD1 (Lysine-specific demethylase 1).
  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 4-(N-methylsulfamoyl)benzoic acid , a precursor for amide coupling reactions.

  • Bioisostere Construction: The molecule is used to synthesize tetrazoles (via reaction with NaN

    
    ) or amidines, which serve as bioisosteres for carboxylic acids in ROR
    
    
    
    t inverse agonists
    (used in autoimmune disease research).

References

  • Synthesis of Sulfonamide Derivatives : BenchChem Technical Protocols. "Synthesis of 3-Cyano-4-methylbenzenesulfonamide" (Analogous protocol adapted for 4-cyano isomer).

  • NMR Characterization : European Patent EP1648897B1. "Heterocyclic compounds with affinity for GABAA receptors." (Contains spectral data for N-methyl-4-cyanobenzenesulfonamide).

  • Medicinal Chemistry Application : Journal of Medicinal Chemistry. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." (Details the use of 4-cyanobenzenesulfonyl chloride precursors).

  • Chemical Properties : PubChem Compound Summary. "N-Methylbenzenesulfonamide derivatives."

  • Commercial Availability & Identifiers : Sigma-Aldrich / Merck. "Sulfonamide Building Blocks."

Sources

solubility of 4-cyano-N-methylbenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 4-Cyano-N-methylbenzenesulfonamide

Executive Summary & Compound Profile

This compound (CAS: 56236-82-9) is a critical pharmacophore and intermediate in the synthesis of sulfonamide-based therapeutics, including RORngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


t modulators and antitubercular agents. Its solubility profile is the governing parameter for reaction yield, purification efficiency (crystallization), and formulation stability.

This guide synthesizes available empirical data with structural thermodynamics to provide a comprehensive solubility landscape.[1] Where specific mole-fraction datasets are proprietary, we provide the validated experimental protocols required to generate them, ensuring this document serves as a self-contained operational manual.

Physicochemical Identity
ParameterDetail
IUPAC Name 4-cyano-N-methylbenzene-1-sulfonamide
CAS Number 56236-82-9
Molecular Formula

Molecular Weight 196.23 g/mol
Physical State Beige to off-white solid
Key Functional Groups Sulfonamide (

), Cyano (

), N-Methyl (

)

Solubility Landscape & Solvent Compatibility[1]

The solubility of this compound is dictated by the interplay between its polar sulfonamide core, the electron-withdrawing cyano group, and the hydrophobic N-methyl substituent.[1] Unlike primary sulfonamides (


), the N-methyl group disrupts the intermolecular hydrogen bonding network, generally lowering the melting point and enhancing solubility in aprotic organic solvents.
Empirical Solubility Data

Data synthesized from synthetic protocols and structural analogs.

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSO High Primary reaction media.[1] The high dielectric constant stabilizes the polar sulfonamide dipole.[1] Used in nucleophilic substitutions [1].[1]
Polar Protic Methanol, Ethanol Moderate to High Soluble at ambient temps; solubility increases significantly with T. Used for hydride reductions [2].
Ethers THF, 1,4-Dioxane Moderate Good solubility for reaction intermediates.
Chlorinated DCM, Chloroform Moderate Suitable for extraction/workup phases.
Non-Polar Hexane, Heptane Low/Insoluble Acts as an anti-solvent for recrystallization.
Aqueous Water Low Hydrophobic aromatic ring and methyl group limit aqueous solubility, though pH adjustments (basic) can increase it via deprotonation.

Critical Insight: The compound is frequently dissolved in DMF for nucleophilic aromatic substitutions (e.g., with sodium azide) and Methanol for reduction reactions (e.g., with


) [1, 2].

Thermodynamic Characterization & Modeling

To optimize crystallization processes, the solubility data must be modeled to predict behavior outside tested ranges. We utilize the Modified Apelblat Equation , which correlates mole fraction solubility (


) with temperature (

).
Mathematical Model


  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) are derived using the van't Hoff analysis:

  • Endothermic Dissolution: Typically,

    
    , implying solubility increases with temperature (observed in most sulfonamides in alcoholic solvents).
    
  • Driving Force: The positive entropy of mixing (

    
    ) often drives the dissolution despite the enthalpic penalty.
    

Validated Experimental Protocols

Since precise mole-fraction data for this specific CAS is often proprietary, the following self-validating protocol allows you to generate the necessary curves for your specific solvent system (e.g., Green Solvents).

Protocol A: Laser Monitoring Observation Technique

Best for high-precision solubility curves.[1]

  • Preparation: Calibrate the laser monitoring system with pure solvent to establish a baseline.[1]

  • Loading: Place a known mass of this compound and solvent into a jacketed glass vessel.

  • Equilibration: Stir continuously. Adjust the temperature of the circulating water bath.

  • Detection:

    • Dissolution: Increase T slowly. The laser transmittance increases sharply when the last crystal dissolves.[1] Record ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Nucleation: Decrease T. The transmittance drops upon crystal formation.[1] Record ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
  • Calculation: The solubility at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is known from the initial mass/volume ratio. Repeat with different concentrations.
    
Protocol B: Static Gravimetric Method

Best for verifying saturation points.[1]

  • Saturation: Add excess solid to the solvent in a sealed vial.[1]

  • Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Filtration: Stop agitation and allow settling. Filter the supernatant through a 0.45 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    m heated syringe filter.
    
  • Quantification: Evaporate a weighed aliquot of the filtrate to dryness and weigh the residue.

  • Validation: Repeat until three consecutive measurements agree within

    
     1%.
    

Process Logic & Visualization

Workflow: Solvent Selection for Crystallization

The following logic gate determines the optimal solvent system based on the solubility profile derived above.

SolventSelection Start Start: Purification of This compound CheckSolubility Check Solubility in Polar Protic (MeOH/EtOH) Start->CheckSolubility HighSolubility Is Solubility > 50 mg/mL at Reflux? CheckSolubility->HighSolubility CoolingCryst Method A: Cooling Crystallization (Dissolve hot, cool slowly) HighSolubility->CoolingCryst Yes CheckImpurity Are Impurities Polar? HighSolubility->CheckImpurity No (Too high or too low) AntiSolvent Method B: Anti-Solvent Crystallization (Dissolve in DMF/DMSO, add Water/Hexane) SelectNonPolar Use Non-Polar Anti-Solvent (Hexane/Heptane) AntiSolvent->SelectNonPolar Lipophilic Impurities SelectPolar Use Polar Anti-Solvent (Water - pH controlled) AntiSolvent->SelectPolar Hydrophilic Salts CheckImpurity->AntiSolvent Process Decision

Caption: Decision matrix for selecting crystallization modes based on solubility thresholds and impurity profiles.

Workflow: Thermodynamic Data Generation

SolubilityProtocol Setup 1. Prepare Binary Mixtures (Solute + Solvent) Equilibrate 2. Thermostat Equilibration (Agitation > 24h) Setup->Equilibrate Sample 3. Isothermal Filtration (0.45 µm PTFE) Equilibrate->Sample Analyze 4. Gravimetric/HPLC Analysis Sample->Analyze Model 5. Fit to Apelblat Model Analyze->Model

Caption: Step-by-step experimental workflow for generating self-validated solubility curves.

References

  • Patent: Novel tetrazole compounds and their use in the treatment of tuberculosis. WO2019034729A1. (2019).[1] Describes the dissolution of this compound in DMF for azide cycloaddition. Link

  • Patent: Heterocyclic compounds with an RORgammaT modulating activity. WO2018030550A1. (2018).[1] Describes the use of Methanol (MeOH) as a solvent for hydride reduction of the compound at 0°C. Link

  • Chemical Supplier Data: this compound Properties. National Analytical Corporation.[1][2][3][4] Confirms solid state and general organic solubility.[1][3][4] Link

  • Thermodynamic Modeling:Solubility and thermodynamic modeling of sulfonamide derivatives. (General reference for Apelblat/Van't Hoff methodology in this chemical class). Journal of Molecular Liquids. (Contextual Grounding).

Sources

Comparative Technical Analysis: 3-Cyano vs. 4-Cyano-N-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the distinction between 3-cyano-N-methylbenzenesulfonamide (meta-isomer) and 4-cyano-N-methylbenzenesulfonamide (para-isomer) extends beyond simple atom connectivity. These regioisomers exhibit distinct electronic vectors, metabolic stability profiles, and crystalline packing arrangements that fundamentally alter their utility as pharmacophores.

This guide provides a rigorous technical breakdown of these two scaffolds. It focuses on the Hammett electronic parameters driving their reactivity, the synthetic logic required to access them selectively, and the spectroscopic signatures used for validation.

Electronic & Structural Divergence[1]

The core differentiator between the 3- (meta) and 4- (para) isomers is the communication pathway between the cyano (-CN) group and the sulfonamide (-SO₂NHMe) moiety.

Hammett Electronic Analysis

The electronic influence of substituents on the benzene ring is quantified by Hammett constants (


). Both the cyano and sulfonamide groups are electron-withdrawing groups (EWG), but their interaction depends on position.
Parameter3-Cyano (Meta)4-Cyano (Para)Mechanistic Implication
Hammett Constant (

)


The para-isomer exerts a stronger total electron-withdrawing effect.
Inductive Effect (-I) StrongStrongDecays with distance; similar magnitude but slightly stronger in ortho/meta.
Resonance Effect (-R) Decoupled Conjugated In the para position, the

-systems can communicate directly, stabilizing anionic intermediates (e.g., N-deprotonation).
Dipole Vector

angle

(Linear)
Para has a net dipole that is additive; Meta vectors partially cancel, affecting solubility and binding.
Resonance Visualization

The following diagram illustrates why the para-isomer (4-cyano) allows for resonance delocalization that is geometrically impossible for the meta-isomer (3-cyano).

ElectronicEffects cluster_meta 3-Cyano (Meta): Inductive Only cluster_para 4-Cyano (Para): Resonance + Inductive Meta Sulfonamide Group (Pos 1) MetaCN Cyano Group (Pos 3) Meta->MetaCN 120° Separation MetaEffect Electronic Decoupling (No Resonance) Meta->MetaEffect -I Effect Only Para Sulfonamide Group (Pos 1) ParaCN Cyano Group (Pos 4) Para->ParaCN 180° Separation ParaEffect Through-Conjugation (Enhanced Acidity) Para->ParaEffect -I and -R Effects ParaCN->ParaEffect Stabilizes Anion

Figure 1: Electronic communication pathways. The para-isomer allows cooperative electron withdrawal, enhancing the acidity of the sulfonamide NH.

Synthetic Pathways & Selectivity

Synthesizing these isomers requires different strategies because standard electrophilic aromatic substitution (EAS) rules restrict direct access.

The Directing Group Problem
  • Attempting Direct Chlorosulfonation of Benzonitrile: The cyano group is a meta-director.

    • 
      3-cyano -benzenesulfonyl chloride (Major Product).
      
    • Result: This is the preferred route for the 3-cyano isomer.

  • Accessing the Para Isomer: You cannot easily sulfonate benzonitrile at the 4-position. You must start with a para-substituted precursor (like 4-toluenesulfonyl chloride or 4-aminobenzonitrile).

Recommended Synthetic Workflows

SynthesisRoutes Benzonitrile Benzonitrile MetaChloride 3-Cyanobenzenesulfonyl Chloride Benzonitrile->MetaChloride Chlorosulfonic acid (Meta-directing) pAmino 4-Aminobenzonitrile Diazo Diazonium Salt pAmino->Diazo NaNO2 / HCl MetaProduct 3-Cyano-N-methyl benzenesulfonamide MetaChloride->MetaProduct MeNH2 / THF ParaChloride 4-Cyanobenzenesulfonyl Chloride Diazo->ParaChloride SO2 / CuCl2 (Sandmeyer-type) ParaProduct 4-Cyano-N-methyl benzenesulfonamide ParaChloride->ParaProduct MeNH2 / THF

Figure 2: Divergent synthetic strategies.[1] Direct sulfonation yields the meta-isomer, while the para-isomer typically requires functional group interconversion or specific precursors.

Experimental Protocol: General N-Methylation

The following protocol is a robust, self-validating system for converting either 3- or 4-cyanobenzenesulfonyl chloride into the corresponding N-methyl sulfonamide.

Prerequisites:

  • Substrate: 3- or 4-cyanobenzenesulfonyl chloride (1.0 eq).

  • Reagent: Methylamine (2.0 M in THF or 40% aq. solution) (2.5 eq).

  • Base: Triethylamine (Et₃N) or Pyridine (1.1 eq) - Optional if using excess methylamine.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Setup & Cooling:

    • Charge a round-bottom flask with the sulfonyl chloride substrate.[2]

    • Dissolve in anhydrous DCM (0.1 M concentration).

    • Cool the system to 0°C using an ice bath. Reason: Sulfonamide formation is exothermic; cooling prevents side reactions like nitrile hydrolysis.

  • Addition:

    • Add the methylamine solution dropwise over 15 minutes.

    • Observation: A white precipitate (methylammonium chloride salt) will form immediately.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: Use Ethyl Acetate/Hexane (1:1). The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf, more polar) appears.

  • Workup (Critical for Purity):

    • Acid Wash: Dilute with DCM and wash with 1M HCl. Why? This removes unreacted methylamine and pyridine.

    • Base Wash: Wash with Sat. NaHCO₃. Why? Removes any hydrolyzed sulfonic acid byproducts.

    • Drying: Dry organic layer over MgSO₄, filter, and concentrate.[2][3]

  • Recrystallization:

    • If necessary, recrystallize from Ethanol/Water.[4]

    • Note: Para-isomers typically crystallize more readily due to higher symmetry.

Spectroscopic Identification

Distinguishing the two isomers requires careful analysis of IR and NMR data.

Technique3-Cyano (Meta)4-Cyano (Para)
IR: C-H Wag 750–810 cm⁻¹ (plus ring bend ~690 cm⁻¹)790–860 cm⁻¹ (Strong single band)
¹H NMR (Aromatic) Complex Multiplet: 4 distinct proton environments. Look for the singlet-like proton at position 2 (between CN and SO₂).Symmetric Pattern: Appears as two doublets (AA'BB' system) if resolution is low, or distinct roofed doublets.
¹³C NMR 6 distinct aromatic carbon signals.4 distinct aromatic carbon signals (due to symmetry).[5]

Pharmacological Implications (SAR)

In drug discovery, switching between these isomers is a classic "scaffold hop" used to optimize binding and solubility.

  • Vector Analysis:

    • 4-Cyano: Presents a linear topography. Ideal for deep, narrow binding pockets.

    • 3-Cyano: Presents a "kinked" topography. Useful for wrapping around steric residues in a receptor.

  • Solubility & Melting Point:

    • The 4-cyano isomer generally has a higher melting point and lower aqueous solubility due to efficient crystal packing (symmetry).

    • The 3-cyano isomer often has higher solubility, making it a better candidate if the lead compound suffers from poor dissolution rates.

  • Metabolic Stability:

    • The para-position is a common site for metabolic oxidation (CYP450). Blocking it with a cyano group (as in the 4-cyano isomer) prevents hydroxylation at that site.

    • However, the nitrile itself can be hydrolyzed to a carboxylic acid by nitrilases, a risk that varies sterically between meta and para positions.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Organic Syntheses. Oxidative Chlorination of Thiols to Sulfonyl Chlorides.[2] (General protocol for precursor synthesis). Link

  • National Science Foundation (NSF). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (Protocol for sulfonamide coupling).[2] Link

  • BenchChem. Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (IR/NMR differentiation principles). Link

  • Chemistry LibreTexts. The Hammett Equation and Substituent Effects.Link

Sources

N-methyl-4-cyanobenzenesulfonamide synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Nomenclature, and Synthetic Methodology

Executive Summary

N-methyl-4-cyanobenzenesulfonamide (CAS: 56236-82-9) is a specialized pharmacophore and organic intermediate used primarily in medicinal chemistry.[][2][3][4][5][6] It serves as a critical building block in the synthesis of androgen receptor antagonists, carbonic anhydrase inhibitors, and various sulfonyl-containing bioactive scaffolds. This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and validated synthetic protocols, designed for application scientists and process chemists.[5]

Part 1: Nomenclature & Identity

Precise nomenclature is the bedrock of chemical reproducibility.[5] For this molecule, ambiguity often arises regarding the position of the methyl group (sulfonamide nitrogen vs. benzene ring) and the priority of functional groups (cyano vs. sulfonamide).[5]

1.1 Systematic Nomenclature
  • Preferred IUPAC Name: 4-cyano-N-methylbenzenesulfonamide[4][5]

  • Rationale: The benzenesulfonamide moiety is the parent structure.[5] The cyano group (-CN) is treated as a substituent at the para (4) position relative to the sulfonyl group.[4] The prefix N- designates the methyl substitution occurs on the nitrogen atom of the sulfonamide group, not the aromatic ring.[5]

1.2 Synonyms and Identifiers

To facilitate database searching and procurement, the following identifiers are standardized:

Identifier TypeValueContext
CAS Registry Number 56236-82-9 Primary identifier for the exact substance.[4][5]
Common Name p-Cyano-N-methylbenzenesulfonamideTraditional ortho/meta/para notation.[4][5]
Inverted Name Benzenesulfonamide, 4-cyano-N-methyl-Used in CA (Chemical Abstracts) indexing.[4][5]
Structural Name 4-sulfamoyl-benzonitrile, N-methyl derivativeEmphasizes the nitrile core.[4][5]
Molecular Formula C₈H₈N₂O₂S-
SMILES CNS(=O)(=O)C1=CC=C(C=C1)C#NMachine-readable string.[4][5]
1.3 Structural Decomposition (Visual)

The following diagram illustrates the hierarchical breakdown of the nomenclature relative to the chemical structure.

NomenclatureBreakdown Core Benzenesulfonamide (Parent Scaffold) Final This compound Core->Final Base Sub1 4-Cyano Group (Para-substitution) Sub1->Final Position 4 Sub2 N-Methyl Group (Sulfonamide Nitrogen) Sub2->Final Position N

Figure 1: Structural nomenclature decomposition. The parent scaffold dictates the suffix, while locants (4- and N-) define substituent topology.[4][5]

Part 2: Physicochemical Characterization

Understanding the electronic environment of this molecule is crucial for predicting its reactivity in downstream synthesis.[5]

  • Electronic Effects: The molecule features two strong electron-withdrawing groups (EWGs) on the benzene ring:[4][5]

    • Sulfonamide (-SO₂NHMe): Inductively withdrawing (-I) and mesomerically withdrawing (-M).[4][5]

    • Cyano (-CN): Strongly withdrawing.[4][5]

    • Result: The aromatic ring is highly deactivated towards electrophilic aromatic substitution (EAS) but activated for nucleophilic aromatic substitution (SₙAr), particularly if the cyano group is targeted for hydrolysis or reduction.

  • Acidity: The sulfonamide proton (-SO₂NH Me) is acidic (pKa ≈ 10–11) due to the stabilization of the conjugate base by the sulfonyl group.[4][5]

Table 1: Key Physical Properties

PropertyValue (Approximate)Relevance
Molecular Weight 196.23 g/mol Stoichiometric calculations.[4][5]
Appearance White to off-white crystalline powderQuality control visual check.[4][5]
Melting Point 158–162 °CPurity determination.[5]
Solubility DMSO, DMF, Methanol (Good); Water (Poor)Solvent selection for reactions.
LogP ~0.9–1.2Lipophilicity estimation for biological assays.[5]
Part 3: Synthetic Methodologies

Two primary pathways exist for synthesizing N-methyl-4-cyanobenzenesulfonamide. The choice depends on the availability of starting materials (sulfonyl chlorides vs. aryl halides).[5]

Method A: Sulfonylation (The Standard Industrial Route)

This method is preferred for its high yield and operational simplicity. It involves the nucleophilic attack of methylamine on 4-cyanobenzenesulfonyl chloride.[4]

Reaction Scheme:


[4][5]

Protocol 1: Synthesis via Sulfonyl Chloride

  • Reagents: 4-Cyanobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).[5]

  • Step-by-Step:

    • Preparation: Dissolve 4-cyanobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

    • Addition: Mix methylamine solution with Et₃N. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C.[5]

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[4][5]

    • Workup: Quench with 1M HCl (20 mL) to remove excess amine. Separate the organic layer.[5][7] Wash with saturated NaHCO₃ and brine.

    • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Method B: Rosenmund-von Braun Cyanation (Alternative)

Used when the sulfonyl chloride is unavailable, starting from the bromo-derivative.[4][5]

Reaction Scheme:


[4][5]

Protocol 2: Cyanation of 4-Bromo-N-methylbenzenesulfonamide

  • Reagents: 4-Bromo-N-methylbenzenesulfonamide, Copper(I) cyanide (CuCN), DMF.[4][5]

  • Step-by-Step:

    • Dissolve the bromo-substrate (10 mmol) in dry DMF (30 mL).

    • Add CuCN (15 mmol).

    • Reflux at 150°C for 12–16 hours. Critical: Use a blast shield; cyanide reactions require rigorous safety protocols.[5]

    • Cool to 60°C and pour into a solution of FeCl₃/HCl (to decompose the copper complex).

    • Extract with Ethyl Acetate.

Synthetic Workflow Diagram

SynthesisWorkflow StartA Start: 4-Cyanobenzenesulfonyl Chloride StepA1 Add Methylamine + Et3N (DCM, 0°C) StartA->StepA1 StepA2 Workup: Acid Wash (HCl) StepA1->StepA2 Product Product StepA2->Product Recrystallization StartB Start: 4-Bromo-N-methylbenzenesulfonamide StepB1 Add CuCN (DMF, 150°C) StartB->StepB1 StepB2 Decomplexation (FeCl3) StepB1->StepB2 StepB2->Product Extraction

Figure 2: Comparative synthetic workflows. Pathway A (Blue) is preferred for standard laboratory synthesis due to milder conditions.[4][5]

Part 4: Applications in Drug Discovery
4.1 Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.[4] The N-methyl substitution modulates the lipophilicity and binding affinity compared to the primary sulfonamide (-SO₂NH₂).[4][5]

  • Mechanism: The sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site.[5] The 4-cyano group provides secondary interactions within the hydrophobic pocket.[4][5]

  • Relevance: Used in research for glaucoma (CA II inhibition) and potentially hypoxic tumor targeting (CA IX inhibition).[4]

4.2 Androgen Receptor (AR) Antagonists

This molecule serves as a structural fragment for non-steroidal anti-androgens.

  • Fragment-Based Drug Design (FBDD): The 4-cyanobenzenesulfonamide motif mimics the electron-deficient aromatic rings found in drugs like Bicalutamide or Enzalutamide (though Enzalutamide uses a benzamide linkage, the electronic properties are analogous).[4][5]

  • Metabolic Stability: The cyano group is generally metabolically stable compared to esters or amides, improving the half-life of the drug candidate.[5]

References
  • Chemical Manufacturers. (n.d.). This compound: Synonyms and Properties. Retrieved from 3[4][5]

  • BenchChem. (2025).[8] An In-depth Technical Guide to the Synthesis of Cyanobenzenesulfonamides. Retrieved from 6[4][5]

  • National Institutes of Health (NIH). (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.[4][5] Retrieved from 9[4][5]

  • Sigma-Aldrich. (n.d.).[4][5] N-Cyano-4-methyl-N-phenylbenzenesulfonamide and related Sulfonamide Standards. Retrieved from 2[4]

Sources

Methodological & Application

Application Notes & Protocols: Selective Reduction of 4-cyano-N-methylbenzenesulfonamide to 4-(aminomethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The conversion of aromatic nitriles to their corresponding benzylamines is a cornerstone transformation in organic synthesis, particularly within drug development and materials science. The target molecule, 4-(aminomethyl)-N-methylbenzenesulfonamide, is a valuable primary amine building block, incorporating the structurally significant sulfonamide moiety. The primary challenge in the reduction of nitriles lies in achieving high selectivity for the primary amine product. Over-reduction or side reactions involving the intermediate imine can lead to the formation of secondary and tertiary amines, complicating purification and reducing yields.[1][2]

This guide provides a comprehensive analysis of two robust methodologies for the selective reduction of 4-cyano-N-methylbenzenesulfonamide: reduction with the powerful metal hydride, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney® Nickel. We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.

Reaction Mechanism and Comparative Analysis

The reduction of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. With a strong hydride source like LiAlH₄, the mechanism proceeds via two successive nucleophilic attacks by a hydride ion (H⁻).

The first hydride attacks the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride addition then generates a dianion, which upon aqueous workup is protonated to yield the final primary amine.[3][4]

Fig. 1: General Mechanism of Nitrile Reduction with LiAlH4

Catalytic hydrogenation proceeds via a different pathway on the surface of a metal catalyst, such as Raney Nickel. The nitrile and hydrogen gas are adsorbed onto the catalyst surface, where the sequential addition of hydrogen atoms occurs.[1][5]

The choice between these methods depends on factors like available equipment, functional group tolerance, and scale. The following table provides a comparative overview to guide experimental design.

FeatureMethod 1: Lithium Aluminum Hydride (LiAlH₄)Method 2: Catalytic Hydrogenation (Raney® Ni)
Reagents & Conditions LiAlH₄ in an anhydrous ether solvent (e.g., THF, Diethyl Ether), followed by aqueous quench. Typically 0°C to room temperature.[6][7]Raney® Nickel catalyst, H₂ gas (from balloon to high-pressure vessel), typically in an alcohol solvent (e.g., MeOH, EtOH), often with NH₃ added to suppress side reactions.[8][9]
Advantages - Very powerful and fast reduction. - High yields are common. - Does not require specialized pressure equipment.- Milder conditions possible (can be run at atmospheric pressure). - More economical for large-scale synthesis.[1] - Avoids highly reactive, pyrophoric metal hydrides.
Disadvantages - Highly pyrophoric reagent ; reacts violently with water and protic solvents.[7] - Reduces many other functional groups (esters, amides, carboxylic acids), leading to low chemoselectivity.[10] - Workup can be challenging.- Catalyst can be pyrophoric when dry.[5] - Requires handling of flammable H₂ gas. - Potential for secondary/tertiary amine formation if conditions are not optimized.[1][2] - Catalyst filtration can be cumbersome.
Safety Considerations Strict anhydrous conditions are mandatory. Perform quench slowly at 0°C behind a blast shield. Appropriate PPE is essential.Handle catalyst as a slurry to prevent ignition.[5] Ensure hydrogenation system is leak-proof and purged of air to prevent explosive mixtures with H₂.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for researchers.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ for a rapid and efficient conversion.

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-AldrichEnsure starting material is dry.
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros OrganicsUse freshly distilled or from a solvent purification system.
Deionized WaterN/AIn-houseUsed for quenching.
Sodium Hydroxide (NaOH) Solution15% (w/v) aqueousN/APrepared from pellets.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher ScientificFor drying organic extracts.
Ethyl AcetateACS GradeVWRFor extraction.
Hydrochloric Acid (HCl)ConcentratedN/AFor pH adjustment and salt formation if needed.

3.1.2. Step-by-Step Procedure

  • Reaction Setup: Under a nitrogen atmosphere, add this compound (1.0 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the LiAlH₄ solution (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Method): [CRITICAL STEP] Cool the reaction mixture back down to 0°C. Behind a blast shield, very slowly and sequentially add the following reagents dropwise with vigorous stirring:

    • 'X' mL of deionized water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of deionized water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[7]

  • Workup: Allow the resulting slurry to stir for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(aminomethyl)-N-methylbenzenesulfonamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This method is an excellent alternative that avoids pyrophoric hydrides and is well-suited for larger scales.

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-AldrichN/A
Raney® Nickel 2800Slurry in waterW. R. Grace and Co.Do not allow to dry.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousFisher ScientificReaction solvent.
Ammonium Hydroxide (NH₄OH)28% solutionSigma-AldrichOptional, to suppress secondary amine formation.
Hydrogen (H₂) GasHigh PurityAirgasUse in a well-ventilated fume hood.
Celite® 545N/AFisher ScientificFor filtration of the catalyst.

3.2.2. Step-by-Step Procedure

  • Catalyst Preparation: In a flask, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with the chosen alcohol solvent (e.g., methanol) to remove residual water.

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq.) and the solvent (methanol or ethanol). Add the washed Raney® Nickel slurry (approx. 5-10% by weight of the nitrile). Optional: Add ammonium hydroxide (0.5 eq.) to the mixture.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but can be done under balloon pressure for small scale) and begin vigorous stirring. The reaction may be gently heated (40-60°C) to increase the rate.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored via the pressure gauge on the apparatus.

  • Workup: [CRITICAL STEP] Carefully vent the excess hydrogen and purge the vessel with nitrogen. Under a nitrogen blanket , filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet with solvent at all times as it can ignite in air. [5]

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: Purify the product as described in Protocol 1 (section 3.1.2, step 9).

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

Synthesis Workflow Fig. 2: General Laboratory Workflow Start Starting Material: This compound Reaction Chemical Reduction (Protocol 1 or 2) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup Reaction Quench & Workup Monitoring->Workup Complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying Organic Phase (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Final Pure Product: 4-(aminomethyl)-N-methylbenzenesulfonamide Analysis->Final

Fig. 2: General Laboratory Workflow

Product Characterization

Validation of the final product structure is critical. The following data are predicted for 4-(aminomethyl)-N-methylbenzenesulfonamide based on analogous structures.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~ 7.7 (d, 2H, Ar-H ortho to SO₂), δ ~ 7.4 (d, 2H, Ar-H ortho to CH₂), δ ~ 4.1 (s, 2H, Ar-CH₂), δ ~ 2.6 (s, 3H, N-CH₃), δ ~ 2.1 (br s, 2H, NH₂). Note: Amine protons are exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ ~ 145 (Ar-C), δ ~ 140 (Ar-C), δ ~ 128 (Ar-CH), δ ~ 126 (Ar-CH), δ ~ 45 (Ar-CH₂), δ ~ 29 (N-CH₃).
FT-IR (ATR, cm⁻¹)~3350-3250 (N-H stretch, primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1320 & ~1150 (S=O stretch, sulfonamide).
Mass Spec (ESI+) [M+H]⁺ expected at m/z = 187.07

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reducing agent. - Deactivated catalyst (Method 2). - Low reaction temperature or time.- Increase stoichiometry of reducing agent (e.g., 2.0 eq. LiAlH₄). - Use fresh, active Raney® Nickel. - Increase reaction temperature or allow for longer reaction time.
Low Yield - Product loss during aqueous workup (amine salts can be water-soluble). - Inefficient quenching/filtration for LiAlH₄ (product adsorbed on aluminum salts).- Before extraction, basify the aqueous layer to pH > 10 to ensure the amine is in its free-base form. - Follow the Fieser quench protocol precisely to ensure granular salts.[7]
Formation of Secondary/Tertiary Amine Byproducts - Common in catalytic hydrogenation where the product amine attacks the imine intermediate.[1][2]- For catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture. This competitively inhibits the product amine from reacting with the intermediate.[9]

References

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Beller, M., et al. (2015). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Wang, C., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Retrieved from [Link]

  • Nagamine, M., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Retrieved from [Link]

  • Jagadeesh, R. V., & Beller, M. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2022). Reduction of activated aromatic nitriles with ammonia borane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • TradeIndia. (n.d.). 4-cyano-n-(methyl-d3)benzenesulfonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-amino-N-methylbenzenesulfonamide. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 4-cyano-N- methylbenzenesulfonamide. Retrieved from [Link]

  • Lifescience Global. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Research Square. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Retrieved from [Link]

  • Supplementary Information. (n.d.). Hydrocyanation of Sulfonylimines Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

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Application Notes and Protocols for the N-Methylation of 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Sulfonamide Chemistry

The N-methylation of sulfonamides is a critical transformation in medicinal chemistry and drug development. The introduction of a methyl group to the sulfonamide nitrogen can profoundly influence the physicochemical and pharmacological properties of a molecule. This modification can enhance metabolic stability by blocking a potential site of metabolism, increase lipophilicity which may improve membrane permeability, and modulate the binding affinity to biological targets.[1][2][3] 4-Cyanobenzenesulfonamide, in particular, serves as a versatile intermediate and a valuable structural motif in the design of bioactive compounds. The cyano group provides a handle for further chemical modifications, making its N-methylated derivative a desirable building block in synthetic pipelines.[4][5]

This guide provides detailed protocols for two distinct and reliable methods for the N-methylation of 4-cyanobenzenesulfonamide, tailored for researchers and scientists in drug development. The protocols are designed to be self-validating, with explanations of the underlying principles to empower the user to adapt and troubleshoot as needed.

Method 1: Classical N-Methylation via Deprotonation and Alkylation

This approach represents the most direct and commonly employed strategy for the N-methylation of sulfonamides. The reaction proceeds through the deprotonation of the acidic sulfonamide proton by a suitable base, followed by nucleophilic attack of the resulting anion on a methylating agent.

Scientific Rationale

The hydrogen atom on the nitrogen of a sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for its facile removal by a variety of bases. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting undesired side reactions. Stronger bases like sodium hydride (NaH) are effective, while milder bases such as potassium carbonate (K2CO3) can also be used, often requiring a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.[6][7] Methyl iodide is a highly effective methylating agent in this context due to its high reactivity in SN2 reactions.

Experimental Protocol

Materials:

  • 4-Cyanobenzenesulfonamide

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Methyl Iodide (MeI)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-cyanobenzenesulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Using Sodium Hydride: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, or until gas evolution ceases.

  • Using Potassium Carbonate: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. Allow the mixture to stir at room temperature for 15-20 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C (if using NaH) or room temperature (if using K2CO3).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-methyl-4-cyanobenzenesulfonamide.

Data Summary
ReagentMolar Ratio (vs. Sulfonamide)Typical SolventTemperature (°C)Typical Reaction Time (h)
NaH / MeI1.1 / 1.2DMF, THF0 to RT2-6
K2CO3 / MeI2.0-3.0 / 1.2DMF, AcetoneRT to 506-24
Workflow Diagram

Classical_N_Methylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 4-Cyanobenzenesulfonamide in anhydrous DMF Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Cool Cool to 0 °C Inert->Cool Add_Base Add Base (e.g., NaH or K2CO3) Cool->Add_Base Stir_Deprotonation Stir for Deprotonation Add_Base->Stir_Deprotonation Add_MeI Add Methyl Iodide Stir_Deprotonation->Add_MeI Stir_Alkylation Stir and Monitor (TLC) Add_MeI->Stir_Alkylation Quench Quench with Water Stir_Alkylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify

Caption: Workflow for Classical N-Methylation.

Method 2: Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds and offers a milder alternative to classical alkylation, particularly when the substrate is sensitive to strong bases.[8][9][10][11] This reaction couples an alcohol (in this case, methanol) with a nucleophile (the sulfonamide) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Scientific Rationale

The reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium salt intermediate. This intermediate then activates the alcohol (methanol) to make it a better leaving group. The sulfonamide, acting as the nucleophile, then displaces the activated alcohol in an SN2 fashion to form the N-methylated product. The order of addition of reagents is crucial for the success of the Mitsunobu reaction.[12]

Experimental Protocol

Materials:

  • 4-Cyanobenzenesulfonamide

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triphenylphosphine (PPh3)

  • Methanol (MeOH)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-cyanobenzenesulfonamide (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.

  • Add methanol (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel.

Data Summary
ReagentMolar Ratio (vs. Sulfonamide)Typical SolventTemperature (°C)Typical Reaction Time (h)
PPh31.5THF, DCM0 to RT12-24
MeOH1.5
DEAD/DIAD1.5
Reaction Mechanism Diagram

Mitsunobu_Mechanism PPh3 PPh3 Phosphonium_Salt PPh3-DEAD Adduct PPh3->Phosphonium_Salt + DEAD DEAD DEAD Activated_Alcohol Activated Alcohol [R-O-P+Ph3] Phosphonium_Salt->Activated_Alcohol + Methanol MeOH Methanol Product N-Methyl-4-cyanobenzenesulfonamide (R-SO2NHCH3) Activated_Alcohol->Product + Sulfonamide Sulfonamide 4-Cyanobenzenesulfonamide (R-SO2NH2) Byproducts PPh3=O + Reduced DEAD Product->Byproducts

Caption: Simplified Mitsunobu Reaction Mechanism.

Alternative Method: Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a greener and often more efficient alternative for N-alkylation.[13][14] This method is particularly advantageous for large-scale synthesis. The reaction occurs in a biphasic system (e.g., an organic solvent and an aqueous base), with a phase transfer catalyst, such as a quaternary ammonium salt, shuttling the sulfonamide anion from the aqueous phase to the organic phase where it reacts with the methylating agent.

This approach avoids the need for strong, anhydrous bases and hazardous solvents.[13][15] A typical system might involve toluene as the organic solvent, an aqueous solution of sodium or potassium hydroxide as the base, and tetrabutylammonium bromide (TBAB) as the catalyst.

Safety Considerations

  • Methyl Iodide: is a toxic and volatile substance and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere, and care should be taken during quenching.

  • DEAD/DIAD: are toxic and potentially explosive, especially when heated. They should be handled with extreme care in a fume hood.

  • Diazomethane: Although not detailed in the primary protocols, diazomethane is an extremely toxic and explosive gas.[16][17][18][19] Its use requires specialized equipment and stringent safety precautions, including in-situ generation and use.[16][17][20]

Conclusion

The choice of N-methylation protocol for 4-cyanobenzenesulfonamide depends on several factors, including the scale of the reaction, the availability of reagents, and the sensitivity of the substrate to the reaction conditions. The classical deprotonation-alkylation method is robust and widely applicable. The Mitsunobu reaction provides a milder alternative, while phase transfer catalysis offers a scalable and environmentally benign option. By understanding the principles behind each method, researchers can select the most appropriate protocol to achieve their synthetic goals efficiently and safely.

References

  • Henry, J. R., et al. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database.
  • (2025, October 17). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.
  • (n.d.). New Mitsunobu Reagents. TCI Chemicals.
  • (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • (2004, November 6). Synthetic Preparation of N-Methyl-r-amino Acids.
  • (n.d.). Mitsunobu reaction. Organic Synthesis.
  • (n.d.). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Science Publishing.
  • (2010, September 15). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed.
  • (n.d.). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives.
  • (2025, August 5). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate.
  • (2025, August 9). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. ResearchGate.
  • (2026, February 8). Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). Synthetic Studies towards CH‐Diazomethane Sulfonamides: a Novel Type of Diazo Reagents. ResearchGate.
  • (n.d.). N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate.
  • (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC.
  • (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate.
  • (n.d.). diazomethane. Organic Syntheses Procedure.
  • (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications - ACS.org.
  • (n.d.). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC.
  • (2024, December 4). Magic methylation with methyl-containing peroxides. Chemical Science (RSC Publishing).
  • (2026, January 15). Diazomethane. Division of Research Safety - University of Illinois.
  • (2006, September 23). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • (2023, December 9). Aromatic Sulfonamides. Journal of Synthetic Chemistry.
  • (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.
  • (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
  • (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central.
  • (2017, April 14). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. ACS Publications.
  • (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Cyano-N-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Optimizing Yield & Purity for CAS 49584-26-1 Derivatives

Executive Summary & Mechanistic Insight[1][2]

Welcome to the technical support portal. You are likely experiencing yield variability (30–60%) in the synthesis of 4-cyano-N-methylbenzenesulfonamide . This is a common issue driven by the competitive hydrolysis of the sulfonyl chloride starting material.

To maximize yield (>85%), you must control the chemoselectivity between the amine nucleophile (methylamine) and water (if present), while preserving the sensitive nitrile moiety.

The Core Challenge: Competitive Rates

The reaction is a nucleophilic substitution at the sulfur atom.[1] Two pathways compete:

  • Pathway A (Desired): Attack by

    
    
    
    
    
    Sulfonamide.
  • Pathway B (Parasitic): Attack by

    
     or 
    
    
    
    
    
    Sulfonic Acid (water-soluble impurity).

Key Constraint: The nitrile group (


) at the 4-position is electron-withdrawing, making the sulfonyl chloride highly electrophilic  and thus more susceptible to rapid hydrolysis than a standard tosyl chloride.

Optimized Protocols

We recommend Method A for medicinal chemistry (high purity/yield) and Method B for scale-up where cost is a driver.

Method A: The "Golden Standard" (Anhydrous)

Best for: High yield (>90%), easy workup.

Reagents:

  • 4-Cyanobenzenesulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.5 equiv)

  • Triethylamine (TEA) (1.5 equiv) - Acts as an HCl scavenger.

  • Dichloromethane (DCM) or Anhydrous THF (Solvent)

Protocol:

  • Dissolution: Dissolve 4-cyanobenzenesulfonyl chloride in anhydrous DCM (

    
     concentration) under Nitrogen/Argon.
    
  • Cooling: Cool the solution to

    
      (Ice bath). Crucial: Lower temperature suppresses the hydrolysis rate more than the amination rate.
    
  • Addition: Add TEA, followed by the slow, dropwise addition of Methylamine/THF solution.

    • Why? Exothermic reaction.[2] Heat spikes accelerate side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Add dilute HCl (

    
    ) to quench excess amine.
    
Method B: The "Schotten-Baumann" (Biphasic)

Best for: Cost reduction, using aqueous methylamine.

Reagents:

  • 4-Cyanobenzenesulfonyl chloride (1.0 equiv)

  • Methylamine (40% aq. solution, 3.0 equiv)

  • Inorganic Base (

    
     or 
    
    
    
    , 2.0 equiv)
  • Solvent: DCM or EtOAc

Protocol:

  • Biphasic Setup: Dissolve the sulfonyl chloride in DCM. In a separate flask, mix the aqueous methylamine and carbonate base.

  • Mixing: Cool both phases to

    
    , then combine with vigorous stirring  (use a high-rpm magnetic bar or overhead stirrer).
    
    • Why? The reaction happens at the interface. Slow stirring allows water to hydrolyze the chloride before the amine can react.

  • Duration: React for 1 hour at

    
    , then 1 hour at RT.
    

Troubleshooting Matrix

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
Yield < 50% Hydrolysis: Water competed with amine.Switch to Method A (Anhydrous). If using Method B, increase amine equivalents to 4.0x and stir faster.
Starting Material Remains Stoichiometry Error: Amine consumed by HCl.Ensure you have at least 2 equivalents of amine (or 1 eq amine + 1 eq base). The reaction generates HCl, which protonates the amine, rendering it non-nucleophilic.
Product is Water Soluble Deprotonation: High pH workup.The sulfonamide proton (

) has a pKa

10–11. At pH > 12, it forms a salt and stays in water. Acidify aqueous layer to pH 4–5 to extract.
Side Product: Amide Nitrile Hydrolysis: Acid/Base too strong.The

group hydrolyzed to

. Avoid boiling in strong acid/base. Keep workup mild (cold dilute HCl).
White Precipitate (Insoluble) Amine Salt:

.
This is normal by-product. It should dissolve in water during the wash step.

Visualization & Logic Flows

Diagram 1: Reaction Pathways & Competitive Kinetics

This diagram illustrates the "race" between the desired amine attack and the parasitic water attack.

ReactionPathways Start 4-Cyanobenzenesulfonyl Chloride Intermediate Transition State (Sulfonyl Center) Start->Intermediate Activation Reagent + Methylamine (MeNH2) Reagent->Intermediate Product TARGET: 4-Cyano-N-methyl benzenesulfonamide Intermediate->Product Path A: Amine Attack (Fast at 0°C) SideProduct1 IMPURITY: 4-Cyanobenzenesulfonic Acid Intermediate->SideProduct1 Path B: Water Attack (Hydrolysis) SideProduct2 IMPURITY: Amide/Carboxylic Acid (Nitrile Hydrolysis) Product->SideProduct2 Path C: Over-exposure to strong Acid/Base

Caption: Path A is favored by low temperature and high amine concentration. Path B dominates if water is present without aggressive stirring. Path C occurs during harsh workup.

Diagram 2: The "pH Switch" Purification Logic

The sulfonamide proton is the key to isolating your product from impurities.

WorkupLogic Mix Crude Reaction Mixture (Org + Aq) AcidWash Acid Wash (1M HCl) pH ~2 Mix->AcidWash OrgLayer Organic Layer AcidWash->OrgLayer Partition AqLayer Aqueous Layer AcidWash->AqLayer Partition Product Product (Neutral Form) Stays in Organic OrgLayer->Product Evaporate Salts Removes: Excess MeNH2 TEA Salts AqLayer->Salts Discard Check Check TLC/LCMS Product->Check

Caption: Unlike amines, sulfonamides are not basic. They remain in the organic layer during acid washes, allowing easy removal of excess methylamine.

Purification Protocol (The "Acid Wash")

Because the product contains a sulfonamide group (pKa ~10.5) and a nitrile group (sensitive to hydrolysis), the workup is delicate.

  • Dilution: Dilute the reaction mixture with DCM or Ethyl Acetate.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (cold).

    • Function: This converts unreacted Methylamine and TEA into water-soluble salts (

      
      ).
      
    • Note: The product (Sulfonamide) is not protonated significantly at pH 1-2 and remains in the organic layer.

  • Neutralization: Wash with saturated

    
     (briefly) to remove any residual acid traces.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Toluene .

References

  • Organic Chemistry Portal. "Sulfonamide Synthesis: Recent Advances and Protocols." Organic Chemistry Portal. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses sulfonamide physicochemical properties). Link

  • De Luca, L., & Giacomelli, G. (2008).[3][4] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733621, 4-Cyanobenzenesulfonyl chloride." PubChem. Link

Sources

troubleshooting low yields in nitrile reduction reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Troubleshooting & Optimization

Welcome to the technical support center for nitrile reductions. This guide addresses the high-failure modes of converting nitriles (


) to amines (

) or aldehydes (

). We move beyond textbook definitions to address why reactions fail in the flask and how to recover them.
🛠️ Interactive Diagnostic: Where is your reaction failing?

Before modifying your protocol, identify your specific failure mode using the logic flow below.

NitrileDiagnostic Start Start: What is your Target? Aldehyde Target: Aldehyde (Partial Reduction) Start->Aldehyde Amine Target: Primary Amine (Full Reduction) Start->Amine DIBAL Reagent: DIBAL-H (-78°C) Aldehyde->DIBAL CatHyd Method: Catalytic Hydrogenation (H2 + Raney Ni/Pd) Amine->CatHyd Hydride Method: Hydride Donor (LiAlH4 / Borane) Amine->Hydride Issue_Alc Issue: Over-reduction to Alcohol DIBAL->Issue_Alc Temp > -70°C Issue_SM Issue: Low Conversion DIBAL->Issue_SM Quench issue Issue_SecAmine Issue: Secondary Amine (Dimer) Formation CatHyd->Issue_SecAmine Lack of NH3 Issue_Emulsion Issue: Workup Emulsion (Al salts trapped) Hydride->Issue_Emulsion Improper Quench

Figure 1: Diagnostic decision tree for isolating nitrile reduction failure modes.

📂 Ticket Group A: The "Dimer" Problem (Secondary Amine Formation)

Context: You are using catalytic hydrogenation (Raney Ni, Pd/C) to access a primary amine, but MS/NMR shows a significant "M+RCH2" impurity (secondary amine).

The Mechanism of Failure

This is not a random side reaction; it is a competitive pathway inherent to the mechanism. As the primary amine product forms, it competes with the starting nitrile for the intermediate imine.

DimerMechanism Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 PrimAmine Primary Amine (Product) Imine->PrimAmine + H2 SecImine Secondary Imine (Impurity Precursor) Imine->SecImine Condensation PrimAmine->Imine Attack on Imine (- NH3) SecAmine Secondary Amine (Dimer) SecImine->SecAmine + H2

Figure 2: The "Dimerization" pathway. The product (Primary Amine) attacks the intermediate (Imine), creating the impurity.

Troubleshooting Protocols

Q: How do I stop the primary amine from attacking the imine? A: You must render the primary amine non-nucleophilic or flood the system with ammonia to shift the equilibrium.

MethodProtocol AdjustmentMechanism of Action
Ammonia Saturation Add concentrated

or saturate MeOH with

gas.
Mass action law: Excess

suppresses the loss of ammonia, preventing secondary imine formation [1].
Acidic Media Run hydrogenation in acetic acid or with 2-3 eq. HCl.Protonates the primary amine (

), destroying its nucleophilicity so it cannot attack the imine.
Acetic Anhydride Trap Add

(1.1 eq) to the reduction mixture.
Traps the primary amine immediately as an acetamide (

). Requires a subsequent hydrolysis step.[1][2]
📂 Ticket Group B: Aluminum Hydride Nightmares (LiAlH4 & DIBAL)

Context: You are using LiAlH4 for full reduction or DIBAL for partial reduction.

Issue 1: The "Grey Sludge" Emulsion (LiAlH4)

Symptom: After quenching LiAlH4, you have a gelatinous grey suspension that clogs filters and traps product. Root Cause: Formation of hydrated aluminum oxides/hydroxides that form strong emulsions with organic solvents.

The Fix: The Fieser Workup (Standardized) Do not guess the water amounts. This protocol creates a granular, sand-like precipitate that filters easily [2].

  • Calculate: Let

    
     = mass of LiAlH4 used (in grams).
    
  • Cool: Chill reaction to 0°C.

  • Add Water: Add

    
     mL of 
    
    
    
    slowly. (Caution: Gas evolution).
  • Add Base: Add

    
     mL of 15% NaOH .
    
  • Add Water: Add

    
     mL of 
    
    
    
    .
  • Age: Warm to room temperature and stir for 15 minutes. The grey sludge will turn white and granular.

  • Filter: Pass through a celite pad.[3]

Issue 2: DIBAL Over-Reduction (Aldehyde to Alcohol)

Symptom: You want the aldehyde (


), but you isolate the alcohol (

). Root Cause: The tetrahedral intermediate (stable at low temp) collapsed to the aldehyde during the reaction, which was then reduced again.[4]

The Fix: Cryogenic Discipline

  • Temperature: The reaction must remain below -70°C. If the internal temp spikes to -50°C during addition, the intermediate collapses [3].

  • Stoichiometry: Use exactly 1.0–1.1 equivalents. Excess DIBAL increases alcohol risk.

  • Quench: Quench the reaction at -78°C with methanol or dilute acid. Do not warm up before quenching.

📂 Ticket Group C: The "Magic Mix" (NaBH4 + Transition Metals)

Context: You need a mild reduction without using pyrophoric LiAlH4 or high-pressure hydrogenation.

Q: Can I use Sodium Borohydride (NaBH4) for nitriles? A: Not alone. Nitriles are inert to NaBH4. However, adding Cobalt(II) Chloride (


)  creates an active catalytic species in situ (Cobalt Boride, 

) [4].
Protocol: The CoCl2/NaBH4 Reduction

Best for: Chemoselective reduction of nitriles in the presence of esters.

  • Dissolve: Dissolve Nitrile (1 eq) and

    
     (0.5 eq) in Methanol. The solution will be pink/purple.
    
  • Cool: Place in an ice bath (0°C).

  • Add: Add

    
     (3–5 eq) portion-wise.
    
    • Observation: Solution will turn black (formation of

      
      ) and evolve 
      
      
      
      gas vigorously.
  • Monitor: Stir at RT. If the black precipitate aggregates and solution clears, the catalyst is dead. Add more

    
     and 
    
    
    
    if starting material remains.
  • Workup: Quench with dilute HCl (dissolves the black cobalt boride) and extract.

📚 References
  • Raney Ni/Ammonia Mechanism: Organic Syntheses, Coll. Vol. 3, p.720 (1955).

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[5]

  • DIBAL Temperature Control: Master Organic Chemistry, "DIBAL Reduction of Esters and Nitriles".

  • Cobalt Boride Reduction: Satoh, T. et al. Tetrahedron Letters, 1969, 10, 4555.[6]

Sources

Technical Support Center: Mastering Exothermic Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for controlling temperature in exothermic sulfonylation reactions. This guide is designed to provide you, the practicing scientist, with not just procedural steps but a deep, mechanistic understanding of thermal control. Sulfonylation reactions, while fundamental to the synthesis of sulfonamides and other key pharmaceutical intermediates, are notoriously exothermic. The rapid generation of heat, if not managed, can lead to thermal runaway, byproduct formation, and compromised product quality.[1][2] This resource offers field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench and during scale-up.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific, critical issues that can arise during an exothermic sulfonylation.

Q1: My reaction is experiencing a sudden, rapid temperature increase (a "runaway" reaction). What are the immediate actions and underlying causes?

A runaway reaction is a critical safety event where the rate of heat generation surpasses the system's capacity for heat removal.[2][3] Your immediate priority is to safely regain control.

Immediate Actions:

  • Cease Reagent Addition: Instantly stop the flow of the limiting reagent (typically the sulfonyl chloride or chlorosulfonic acid).[1][4] This is the most critical step to halt the primary source of heat generation.

  • Enhance Cooling: Maximize the efficiency of your cooling system. If using an ice bath, add more ice and salt (to lower the bath temperature). For a cryostat or chiller, lower the setpoint immediately.[1]

  • Increase Agitation: Ensure stirring is vigorous.[1][5] This improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium, preventing the formation of localized hot spots.[5]

  • Execute Emergency Quench (If Planned): If the temperature continues to climb uncontrollably, and you have a pre-planned quenching protocol, execute it. This typically involves adding a pre-chilled, suitable quenching agent to rapidly cool and dilute the reaction.[1][4]

Root Cause Analysis & Long-Term Prevention:

  • Excessive Addition Rate: This is the most common culprit.[1] The rate of addition directly dictates the rate of heat generation.

    • Solution: Significantly slow down the addition rate. Employ a syringe pump or a dropping funnel for precise, dropwise control. For scale-up, this rate must be carefully calculated based on calorimetric data.[6]

  • Inadequate Cooling Capacity: The cooling bath or chiller may be insufficient for the reaction's scale or intrinsic exothermicity.[1][5] The ability to remove heat deteriorates as a reaction is scaled up due to the decreasing surface-area-to-volume ratio.[7]

    • Solution: Before starting, ensure your cooling system is appropriate. This may mean using a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone vs. ice/water), or a mechanical chiller.[1]

  • Poor Mixing: Inefficient stirring creates localized areas of high reactant concentration and temperature, which can initiate a runaway.[5]

    • Solution: Use an appropriate stirrer (e.g., mechanical overhead stirrer for larger volumes) and ensure the stir speed is sufficient to create a vortex and maintain a homogenous mixture.[5]

Q2: My final product is impure and shows significant color. How is this linked to poor exotherm control?

The formation of colored impurities is a classic symptom of an inadequately controlled exotherm.[1] Elevated temperatures, even localized ones, can activate alternative, undesired reaction pathways.

Causality:

  • Thermal Decomposition: Reactants, intermediates, or even the desired sulfonamide product can decompose at high temperatures, creating a complex and often colored mixture of impurities.[1][8] For many sulfonamide syntheses, maintaining a temperature between 0°C and 15°C is ideal to prevent this.[1]

  • Side Reactions: Unwanted reactions, such as the over-sulfonylation of an amine (di-sulfonylation), are often accelerated at higher temperatures.[1][9] These byproducts can be difficult to remove and may themselves be colored.

  • Oxidation: In the presence of certain reagents or air, high temperatures can promote oxidative side reactions, which frequently produce highly colored compounds.[1]

Solutions & Prevention:

  • Strict Temperature Control: The most effective solution is prevention. Maintain a consistent and low reaction temperature (often 0-5 °C for the addition phase) to ensure the primary reaction proceeds efficiently while starving potential side reactions of the activation energy they require.[1][10]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[10]

  • Reverse Addition: In some cases, adding the amine component to the sulfonyl chloride can help moderate the reaction, though this must be evaluated on a case-by-case basis.[1]

Q3: My reaction is very slow and the yield is low. I thought keeping it cold was always better?

While crucial for safety, excessively low temperatures can be detrimental to reaction efficiency and yield.[1]

Causality:

  • Reduced Reaction Rate: All chemical reactions have an optimal temperature range. If the temperature is too far below this range, the reaction rate may become impractically slow, failing to reach completion within a reasonable timeframe.[1]

  • Precipitation of Reagents: If the reaction temperature drops below the solubility limit of one of the reactants in the chosen solvent, it may precipitate out of the solution. This effectively halts the reaction by removing the reactant from the liquid phase.[1]

Troubleshooting & Optimization:

  • Determine Optimal Temperature: Consult literature for the specific sulfonylation you are performing or conduct small-scale optimization experiments. Many protocols call for addition at a low temperature (e.g., 0 °C) followed by a slow warm-up to room temperature to ensure the reaction goes to completion.[9][10]

  • Solvent Selection: Ensure your solvent can maintain the solubility of all reactants at the intended operating temperature.

  • Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. If the reaction stalls after the initial exotherm subsides, a gentle warming may be required.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about planning and executing safe and successful sulfonylation reactions.

Q1: What are the most critical parameters to manage for a successful exothermic sulfonylation?

Successful control hinges on balancing the rate of heat generation with the rate of heat removal. The key parameters are:

  • Reagent Addition Rate: This is your primary control lever for heat generation.[1][11]

  • Cooling Efficiency: This determines your rate of heat removal. It's a function of your cooling medium, reactor surface area, and stirring efficiency.[3][5]

  • Agitation/Mixing: Essential for uniform temperature and concentration, preventing hot spots.[5]

  • Concentration & Solvent: The choice of solvent affects solubility and can act as a heat sink. Higher concentrations lead to faster reaction rates and more rapid heat evolution.

Q2: How do I choose the right cooling method for my reaction scale?

The choice of cooling method is directly tied to the scale of your reaction and its heat output.

Cooling MethodTypical Temperature RangeBest Suited ForConsiderations
Ice/Water Bath 0 to 5 °CSmall-scale lab reactions (<1 L) with mild exotherms.Simple and accessible. Capacity is limited.
Ice/Salt Bath -10 to -5 °CSmall to moderate scale with more significant exotherms.Achieves lower temperatures than ice alone.[1]
Dry Ice/Acetone Bath -78 °CReactions requiring very low temperatures. Effective for rapid cooling.Use with extreme caution due to flammability of acetone and potential for oxygen condensation. Requires good ventilation.[1]
Mechanical Chiller/Cryostat -80 to 20 °CModerate to large-scale reactions; long-duration reactions.Provides precise and stable temperature control.[1] Essential for process control and reproducibility during scale-up.[5]
Q3: How does process scale-up affect temperature control strategy?

Scaling up a reaction is not a linear process. As the volume of a reactor increases, its surface area does not increase proportionally.[7] This means the ability to remove heat (which occurs at the surface) becomes less efficient relative to the heat being generated (which occurs throughout the volume).

  • Key Takeaway: A reaction that is easily controlled at 100 mL scale can become a dangerous runaway at 5 L scale if the addition rate is not adjusted accordingly.[12]

  • Recommendation: Never scale a reaction by more than a factor of three (3x) from the previous run without a thorough risk assessment.[12] For significant scale-up, reaction calorimetry (RC) or heat flow calorimetry studies are essential to quantify the heat of reaction and design an adequate cooling system.[4][5]

Q4: When should I consider a continuous flow reactor instead of a traditional batch reactor?

For fast and highly exothermic reactions, continuous flow (microreactor) technology offers significant safety and control advantages.[13][14]

  • Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.[13][14]

  • Enhanced Safety: The small internal volume (hold-up) of the reactor means that only a tiny amount of material is reacting at any given moment, inherently preventing a large-scale thermal runaway.[13][15]

  • Precise Control: Residence time and temperature are controlled with high precision, often leading to cleaner reactions and higher yields.[16]

A continuous flow setup is strongly recommended when batch processing proves difficult to control or when scaling up a particularly hazardous or highly exothermic sulfonylation.[2]

Core Protocols & Methodologies

Protocol 1: General Lab-Scale Setup for Controlled Exothermic Sulfonylation

This protocol describes a standard setup for reacting a primary amine with a sulfonyl chloride at a 100 mmol scale.

1. Glassware and System Preparation:

  • Dry all glassware in an oven (>100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.[8]
  • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer/thermocouple to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel.[1]
  • Ensure the setup is under a positive pressure of an inert gas like nitrogen or argon.[10]

2. Reagent Preparation & Cooling:

  • In the reaction flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane).[17]
  • Place the flask in a cooling bath (e.g., ice/salt bath) and cool the solution to 0 °C with vigorous stirring.[1]
  • In the dropping funnel, prepare a solution of the sulfonyl chloride (1.05-1.1 eq.) in a minimal amount of the same anhydrous solvent.[17]

3. Controlled Addition:

  • CRITICAL STEP: Begin the dropwise addition of the sulfonyl chloride solution to the cooled, stirred amine solution.[1]
  • Monitor the internal temperature closely. The addition rate must be controlled such that the internal temperature does not rise above a pre-determined limit (e.g., 5-10 °C).[1] This may take anywhere from 30 minutes to several hours depending on the specific reaction.

4. Reaction Completion and Quenching:

  • After the addition is complete, continue stirring at a controlled temperature and monitor the reaction's progress by TLC or HPLC.[10]
  • Once the starting material is consumed, the reaction can be carefully quenched. A common method is to pour the reaction mixture slowly onto crushed ice or add a saturated aqueous solution of ammonium chloride.[1][9]
Diagram 1: Experimental Workflow for Controlled Sulfonylation

A visual representation of the key steps outlined in Protocol 1.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep_glass 1. Assemble & Dry Apparatus Under N2 prep_reagents 2. Dissolve Amine & Base in Anhydrous Solvent prep_glass->prep_reagents prep_cool 3. Cool Mixture to 0 °C prep_reagents->prep_cool prep_sulfonyl 4. Prepare Sulfonyl Chloride Solution in Dropping Funnel prep_cool->prep_sulfonyl add_reagent 5. Begin Slow, Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add_reagent monitor_temp 6. Continuously Monitor Internal Temperature (<10 °C) add_reagent->monitor_temp monitor_progress 7. Monitor by TLC/HPLC Until Completion monitor_temp->monitor_progress quench 8. Quench Reaction (e.g., pour onto ice) monitor_progress->quench extract 9. Extract & Purify Product quench->extract

Caption: Workflow for a controlled lab-scale exothermic sulfonylation.

Visualizing Thermal Dynamics

Understanding the interplay between heat generation and removal is key to intuitive temperature control.

Diagram 2: Decision Workflow for Managing a Temperature Excursion

A logical flowchart for responding to an unexpected rise in reaction temperature.

G cluster_actions Corrective Actions start Reaction Start (Normal Operation) monitor Monitor Internal Temp (Ti) start->monitor monitor->monitor Ti <= Setpoint stop_add 1. STOP Reagent Addition Immediately monitor->stop_add Ti > Setpoint enhance_cool 2. Enhance Cooling (Lower setpoint, add ice/salt) stop_add->enhance_cool increase_stir 3. Increase Stirring Rate enhance_cool->increase_stir check_control Is Ti decreasing back to setpoint? increase_stir->check_control quench Initiate Emergency Quench Protocol check_control->quench No stable Reaction Stabilized (Resume w/ caution or workup) check_control->stable Yes

Caption: Decision-making process for handling an unexpected temperature rise.

References

  • BenchChem. (n.d.). Managing Exothermic Reactions in the Synthesis of Sulfonamides.
  • Fauske & Associates, LLC. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Le, T., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • IEEE. (1988). Simple Control of Highly Exothermic Reactions. IEEE Xplore.
  • Taylor & Francis Online. (2024, June 7).
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Jähnisch, K., et al. (2012, April 18). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Royal Society of Chemistry.
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Google Patents. (n.d.). US3626004A - Method of preparing alkyl sulfonyl chloride.
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • Journal of the American Chemical Society. (2019, March 25).
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • OUCI. (1994). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes.
  • Quora. (2024, April 24).
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (n.d.). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones.
  • Google Patents. (n.d.).
  • Fauske & Associates, LLC. (2020, September 18).
  • YouTube. (2024, July 17). Rapid Temperature Control of Chemical Exothermic Reactions.
  • Scientific & Academic Publishing. (2025, June 17). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride.
  • WIKA Blog. (2023, November 1). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
  • National Center for Biotechnology Information. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones.
  • U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions. EPA Archive.
  • CHIMIA. (n.d.). Data-Oriented Process Development: Determination of Reaction Parameters by Small-Scale Calorimetry with in situ.
  • ResearchGate. (n.d.). Fitting isoperibolic calorimeter data for reactions with pseudo-first order chemical kinetics.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Chem LibreTexts. (n.d.). Calorimetry.
  • Pharmaceutical Networking. (n.d.). The White Paper of Reaction Calorimetry.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes?

Sources

purification of sulfonamides via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfonamide Purification Technical Support Center.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Mission Statement

Purifying sulfonamides (


) is deceptively difficult. While often stable, their amphoteric nature—specifically the acidity of the sulfonamide nitrogen (pKa ~10)—creates unique interactions with stationary phases. This guide moves beyond basic "how-to" instructions to address the why behind common failures: tailing, precipitation, and co-elution.

Module 1: Peak Shape & Resolution (The "Tailing" Problem)

User Issue: "My sulfonamide product is streaking/tailing on the column, contaminating later fractions. I am using standard Hexane/Ethyl Acetate."

Technical Diagnosis: This is the most common issue with sulfonamides on normal phase silica. Silica gel (


) is not neutral; it possesses acidic silanol groups (

) on the surface.
  • The Mechanism: The sulfonamide nitrogen, while electron-withdrawing, can act as a hydrogen bond donor/acceptor. The acidic silanols interact strongly with the sulfonamide moiety, causing "drag" or non-specific adsorption.

  • The Result: Asymmetrical peaks (tailing factors > 1.5) and poor resolution.

Troubleshooting Protocol:

ParameterStandard ConditionOptimized for Sulfonamides Why?
Mobile Phase Hexane / EtOAcDCM / MeOH or DCM / Acetone Sulfonamides often have poor solubility in Hexane. DCM provides better solubility and polarity match.
Modifier None0.1% - 1.0% Triethylamine (TEA) TEA is a base that preferentially binds to the acidic silanol sites, "capping" them so your product can pass without drag.
Stationary Phase Standard Silica (40-63µm)Amine-Functionalized Silica If TEA is forbidden in your downstream steps, use amine-bonded silica to eliminate silanol acidity entirely.

Q: Can I use acetic acid instead? A: Generally, no for normal phase silica. Adding acid protonates the silanols, keeping them active. Acid is typically reserved for Reverse Phase (C18) chromatography to suppress ionization of the sulfonamide.

Citational Support: For a deeper dive on silanol interactions and mobile phase modifiers, refer to the University of Rochester's Flash Chromatography Guide [1] and Biotage's Guide on Ionic Compounds [2].

Module 2: The Solubility Blockade (Sample Loading)

User Issue: "As soon as I inject my sample, it precipitates at the top of the column. My pressure spikes and separation is ruined."

Technical Diagnosis: Sulfonamides are notoriously insoluble in non-polar starting solvents (like Hexane or low % EtOAc). Injecting a sample dissolved in a strong solvent (like DMSO or pure DCM) onto a column equilibrated with Hexane causes "solvent shock," leading to immediate precipitation.

The Solution: Dry Loading (Solid Load) Do not attempt liquid injection if your sample requires more than 10% polar solvent to dissolve.

Protocol: The "Celite Sandwich" Technique

  • Dissolve: Dissolve crude sulfonamide in the minimum amount of a volatile strong solvent (Acetone, MeOH, or DCM).

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate: Rotovap until you have a free-flowing dry powder. Crucial: Ensure no solvent smell remains.

  • Load: Pour the powder into an empty solid load cartridge (or directly atop the column piston).

  • Run: execute the gradient. The compound elutes as the solvent strength increases, preventing precipitation.

Citational Support: Solid loading is the industry standard for low-solubility compounds. See Teledyne ISCO’s Large Scale Loading Techniques [3].

Module 3: Separation Strategy (Selectivity)

User Issue: "I cannot separate my sulfonamide from the unreacted amine starting material. They co-elute."

Technical Diagnosis: Both sulfonamides and amines are polar.[1] On unmodified silica, they often have similar Rf values. You must exploit their chemical differences.

The "pH Switch" Strategy:

  • Sulfonamides: Acidic (pKa ~10).

  • Amines: Basic.[2]

Workflow:

  • DCM/MeOH Gradient: Switch from EtOAc to DCM/MeOH (0-10%).

  • Ammonia Modifier: Add 1% Ammonium Hydroxide (

    
    ) to the Methanol bottle (Mobile Phase B).
    
    • Effect: The high pH keeps the amine neutral (or less ionized) and deprotonates the sulfonamide slightly, altering their retention times differentially.

    • Warning: Silica dissolves at pH > 8 over long periods. For flash runs (<30 mins), it is acceptable, but flush the column immediately.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting sulfonamide purification.

Sulfonamide_Troubleshooting Start START: Purification Issue Issue_Type Identify Primary Symptom Start->Issue_Type Tailing Peak Tailing / Streaking Issue_Type->Tailing Precipitation High Pressure / Precipitation Issue_Type->Precipitation CoElution Co-elution with Amine Issue_Type->CoElution Silanol Cause: Silanol Interaction Tailing->Silanol Solubility Cause: Solvent Shock Precipitation->Solubility Selectivity Cause: Similar Polarity CoElution->Selectivity Add_TEA Solution: Add 1% TEA to Mobile Phase Silanol->Add_TEA Dry_Load Solution: Dry Load (Celite/Silica) Solubility->Dry_Load Switch_Solvent Solution: Switch to DCM/MeOH or Amine-Silica Selectivity->Switch_Solvent

Figure 1: Decision Matrix for Sulfonamide Purification Troubleshooting.

Module 5: Advanced FAQs

Q: When should I abandon Normal Phase for Reverse Phase (C18)? A: If your sulfonamide contains other highly polar groups (carboxylic acids, multiple hydroxyls) or if the "streak" persists despite TEA addition.

  • C18 Protocol: Use Water/Acetonitrile.[3]

  • Buffer: Use 0.1% Formic Acid. Unlike silica, C18 works best when the sulfonamide is fully protonated (neutral state) to maximize hydrophobic interaction [4].

Q: My yield is lower than expected. Where did it go? A:

  • Check the Column: Sulfonamides can "crash out" inside the cartridge if the gradient starts too non-polar. Flush the used column with 100% MeOH or Acetone and check TLC of the flush.

  • Crystallization: Sulfonamides crystallize easily. Check your rotovap flask; the product may have bumped into the bump trap or crystallized on the glass during evaporation.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography.[Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.[Link]

  • ResearchGate. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods.[3][5][Link]

Sources

Validation & Comparative

distinguishing para-substituted sulfonamide isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Elucidation of Para-Substituted Sulfonamide Isomers via NMR Spectroscopy

Executive Summary

In medicinal chemistry, sulfonamides are ubiquitous pharmacophores. However, the synthesis of sulfonamide derivatives often yields structural isomers that are difficult to distinguish by mass spectrometry alone (identical


). This guide addresses the two most common isomeric challenges:
  • Regioisomers: Distinguishing para-substituted rings from ortho- or meta-isomers.

  • Constitutional Isomers: Distinguishing "reverse" sulfonamides (

    
    ) from standard sulfonamides (
    
    
    
    ).

This guide prioritizes DMSO-d


  as the solvent of choice. Chloroform-d (

) frequently causes the exchangeable sulfonamide -NH proton to broaden or disappear, eliminating a critical spectral handle required for definitive assignment.

Part 1: The Structural Challenge

Before analyzing spectra, we must define the specific isomeric problem.

Isomer TypeStructural DifferenceKey NMR Challenge
Regioisomer Position of substituents on the benzene ring (1,4 vs 1,3 vs 1,2).[1]Para patterns can mimic ortho patterns if chemical shift dispersion is low.
Constitutional Orientation of the sulfonamide linkage (

vs

).
Both isomers have identical multiplicity patterns; distinction requires chemical shift logic or 2D correlations.

Part 2: 1D H NMR Analysis (The First Line of Defense)

Distinguishing Regioisomers (Symmetry & Multiplicity)

The para-substituted isomer possesses a unique symmetry element (


 axis) that renders protons chemically equivalent in pairs.
  • The Para Pattern (AA'BB' System):

    • Appearance: Often described as "two doublets," but strictly an AA'XX' or AA'BB' system.

    • Coupling: You will observe two signals integrating for 2H each.[2]

    • Roof Effect: The "inner" lines of the doublets are often taller than the "outer" lines, "pointing" toward each other.

    • Coupling Constant (

      
      ): 
      
      
      
      .
  • The Meta Pattern (Asymmetric):

    • Appearance: Four distinct signals (1H each).[3][4]

    • Key Feature: Look for the isolated singlet (H2) between the two substituents.

    • Coupling: One singlet, two doublets, and one triplet (often a doublet of doublets appearing as a triplet,

      
      ).
      
  • The Ortho Pattern (Asymmetric):

    • Appearance: Four distinct signals (1H each), often clustered.[4]

    • Key Feature: Two doublets and two triplets.[2]

Distinguishing Constitutional Isomers (Chemical Shift Logic)

When the substitution pattern is known (e.g., both are para), but the orientation is unknown (


 vs 

), use electronic effects.
  • Sulfonyl Effect (

    
    ):  The sulfonyl group is a strong Electron Withdrawing Group (EWG). It deshields adjacent aromatic protons (pushing them downfield to 7.6 – 8.2 ppm ).
    
  • Amino Effect (

    
    ):  The nitrogen lone pair is Electron Donating (EDG) by resonance. It shields adjacent aromatic protons (pushing them upfield to 6.5 – 7.2 ppm ).
    
  • The NH Handle:

    • Sulfonamide NH (

      
      ):  Very acidic/deshielded. Typically 9.5 – 11.0 ppm  in DMSO-d
      
      
      
      .
    • Aniline NH (

      
      ):  Less acidic. Typically 5.0 – 6.5 ppm  in DMSO-d
      
      
      
      .[4]

Part 3: Advanced 2D NMR (The "Silver Bullet")

When 1D data is ambiguous due to peak overlap, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof. HMBC visualizes 2-bond (


) and 3-bond (

) couplings.

Crucial Limitation: Standard HMBC does not see through the sulfur atom (


) effectively. You cannot see a correlation between an aromatic proton and the sulfonamide nitrogen or alkyl group directly. You must use the NH proton  as the anchor.
HMBC Workflow for Sulfonamide Orientation
  • Isomer A:

    
     (Sulfonamide) 
    
    • The NH proton is attached to the

      
      -group side.
      
    • Correlation: The NH proton shows a

      
       correlation to the 
      
      
      
      -carbon of the R-group .
    • Correlation: The NH proton shows NO correlation to the aromatic ring carbons (too far/blocked by Sulfur).

  • Isomer B:

    
     (Reverse Sulfonamide) 
    
    • The NH proton is attached directly to the Aromatic Ring .

    • Correlation: The NH proton shows strong

      
       correlations to the Aromatic Ortho-Carbons .
      
    • Correlation: The NH proton shows NO correlation to the R-group carbons.

Part 4: Visualization of Logic

Diagram 1: Regioisomer Determination Workflow

RegioisomerLogic Start Start: 1H NMR (Aromatic Region) Count Count Integral Ratios Start->Count SymCheck Check Symmetry Count->SymCheck 4 Protons Total Para Result: Para-Isomer (AA'BB' System) SymCheck->Para 2 Signals (2H each) Symmetric Meta Result: Meta-Isomer (Singlet + 2 Doublets + Triplet) SymCheck->Meta 4 Signals (1H each) Distinct Singlet Ortho Result: Ortho-Isomer (Complex Multiplets) SymCheck->Ortho 4 Signals (1H each) No Singlet

Caption: Decision tree for distinguishing regioisomers based on proton integration and multiplicity patterns.

Diagram 2: HMBC Connectivity for Constitutional Isomers

HMBC_Flow Sample Unknown Isomer (DMSO-d6) Exp Run 2D HMBC Sample->Exp NH_Peak Locate NH Proton (9.5 - 11.0 ppm) Exp->NH_Peak Decision NH Correlates to? NH_Peak->Decision Ar_Corr Aromatic Carbons (Ortho/Ipso) Decision->Ar_Corr 3-Bond coupling Alk_Corr Alkyl/R-Group Carbons Decision->Alk_Corr 3-Bond coupling Result_Rev Reverse Sulfonamide (Ar-NH-SO2-R) Ar_Corr->Result_Rev Result_Std Standard Sulfonamide (Ar-SO2-NH-R) Alk_Corr->Result_Std

Caption: HMBC correlation logic to distinguish standard sulfonamides from reverse sulfonamides (sulfanilides).

Part 5: Comparative Data Table

FeaturePara-Sulfonamide (

)
Reverse Para-Sulfonamide (

)
Meta-Sulfonamide
Aromatic Symmetry Symmetric (2 signals, 2H each)Symmetric (2 signals, 2H each)Asymmetric (4 signals, 1H each)
Ortho-H Shift Deshielded (~7.8 ppm) near

Shielded (~6.8 ppm) near

Mixed
NH Chemical Shift 10.0 – 11.0 ppm (DMSO)9.0 – 10.0 ppm (DMSO)~10.5 ppm
HMBC: NH

Ar
None (Blocked by S)Strong (

to Ortho-C)
None
HMBC: NH

R
Strong (

to

-C)
None (Blocked by S)Strong

Part 6: Experimental Protocol (Self-Validating System)

Objective: Unequivocal assignment of N-(4-chlorophenyl)methanesulfonamide vs. 4-chloro-N-methylbenzenesulfonamide.

  • Sample Preparation:

    • Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d

      
       .
      
    • Why DMSO? It prevents solute aggregation and slows proton exchange, ensuring the NH doublet/singlet is sharp and visible.

  • 1D

    
    H NMR Acquisition: 
    
    • Acquire standard proton spectrum (16 scans).

    • Validation Check: Ensure the NH peak is visible (>9 ppm). If broad, heat sample to 315K to sharpen.

  • Pattern Recognition (The "Roof" Check):

    • Zoom into 6.5–8.5 ppm.

    • If you see two distinct "doublets" with

      
      , you have a para-substituted ring.
      
    • Calculate

      
       (difference in ppm) between the two doublets.
      
      • Large

        
         (>0.5 ppm) suggests strong push/pull (e.g., 
        
        
        
        vs
        
        
        ).
      • Small

        
         (<0.1 ppm) suggests similar electronic environments (e.g., 
        
        
        
        vs
        
        
        ).
  • 2D HMBC Acquisition:

    • Set optimization for long-range coupling (

      
      ) to 8 Hz.
      
    • Acquire 1024 x 256 points.

    • Analysis: Find the NH proton row. Look for cross-peaks.

      • If NH connects to an aliphatic carbon

        
        Standard Sulfonamide .
        
      • If NH connects to an aromatic carbon

        
        Reverse Sulfonamide .
        

References

  • University of Wisconsin-Madison Chemistry . NMR Spectroscopy: Proton NMR - Splitting Patterns. Retrieved from [Link]

  • Royal Society of Chemistry (RSC) . Spectroscopic Methods in Organic Chemistry - Sulfonamides. Retrieved from [Link]

  • National Institutes of Health (NIH) . Identification of Sulfonamides by NMR Spectroscopy. J Pharm Sci. 1972.[5] Retrieved from [Link]

  • Hans J. Reich . Structure Determination Using NMR. (The definitive guide on AA'BB' systems). Retrieved from [Link]

Sources

Safety Operating Guide

4-cyano-N-methylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Objective: To provide a scientifically grounded, compliant disposal protocol for 4-cyano-N-methylbenzenesulfonamide (CAS: 6496-03-3 / 56236-82-9, verify specific isomer).

The Core Safety Directive: While this compound is a stable organic solid under standard conditions, its disposal is governed by the dual-hazard potential of its functional groups: the Nitrile (Cyano) moiety and the Sulfonamide backbone.

Crucial Warning: Do NOT dispose of this compound down the drain.[1] Do NOT mix with acidic waste streams.[2]

Chemical Hazard Assessment (The "Why")
FeatureChemical Hazard MechanismOperational Implication
Nitrile Group (

)
Under strong acidic conditions or extreme heat, organic nitriles can liberate Hydrogen Cyanide (HCN) gas or hydrolyze to carboxylic acids and ammonia.STRICT SEGREGATION: Never commingle with acidic waste (pH < 2).
Sulfonamide Group (

)
Thermal decomposition releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).INCINERATION ONLY: Must be sent to a facility with appropriate flue gas scrubbing.
Physical State Typically a beige/white powder.Dust inhalation risk.[3][4] Use N95/P100 or fume hood during transfer.

Waste Categorization Strategy

Proper categorization is the first step in a self-validating safety system. Misclassifying organic nitriles as "Inorganic Cyanides" (e.g., Sodium Cyanide) is a common error that leads to expensive disposal fees and potential incompatibility in treatment tanks.

  • RCRA Status (USA): While not typically explicitly "P-listed" (like inorganic cyanides), it must be characterized for Toxicity and Reactivity .

  • Waste Stream Assignment:

    • Primary Stream: Non-Halogenated Organic Solids (if disposing of pure substance).

    • Secondary Stream: Non-Halogenated Organic Solvents (if dissolved in Acetone/Methanol).

    • Exclusion: Do not place in "Cyanide Waste" bins unless your specific institutional EHS policy mandates all nitriles be treated as such (rare for complex organics).

Operational Disposal Protocol (Step-by-Step)

This protocol utilizes a "Cradle-to-Grave" tracking approach to ensure compliance.

Phase 1: Preparation & Packaging
  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile rubber (0.11 mm minimum) is generally sufficient for the solid. If dissolved in penetrating solvents (e.g., DCM), use Silver Shield/Laminate gloves.

    • Respiratory: Handle inside a certified chemical fume hood.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) wide-mouth jars for solids.

    • Glass (Amber) is acceptable but poses a breakage risk.

  • Labeling:

    • Label clearly: "Hazardous Waste - this compound"

    • Add Hazard Tags: "Toxic" , "Irritant" .

    • Explicitly write: "DO NOT MIX WITH ACIDS" on the label.

Phase 2: Waste Accumulation
  • Segregation: Store the waste container in a Satellite Accumulation Area (SAA).

  • Compatibility Check: Ensure the container is physically separated from:

    • Strong Acids (Sulfuric, Hydrochloric).

    • Strong Oxidizers (Permanganates, Nitrates).

  • State Management:

    • If Solid: Keep dry.[4][5][6]

    • If Liquid (Mother Liquor): Ensure the pH of the solution is Neutral (pH 7) or slightly Basic (pH 8-9) to stabilize the nitrile group before sealing.

Phase 3: Final Disposal (Destruction)
  • Method: High-temperature incineration.

  • Mechanism: The compound is oxidized at >1000°C. The nitrile nitrogen converts to

    
     (or NOx, scrubbed), and the sulfur converts to 
    
    
    
    (scrubbed).
  • Documentation: Manifest must list "Organic Nitrile" to alert the incinerator operator of potential NOx/SOx load.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath BinSolid Bin: Hazardous Solid Waste (Tag: Organic Nitrile) SolidPath->BinSolid Pack in HDPE AcidCheck CRITICAL: Is pH < 7? LiquidPath->AcidCheck SolventCheck Check Solvent Type Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo AcidCheck->SolventCheck No (Neutral/Basic) Neutralize Adjust pH to 7-9 (Prevent HCN evolution) AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent compatibility.

Emergency Contingencies (Spill Response)

In the event of a spill in the laboratory, follow this "Protect-Contain-Clean" protocol.

  • Immediate Action: Alert nearby personnel. If the spill is large (>50g) or outside a hood, evacuate the area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If dust is airborne, use a respirator.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

    • Liquids: Absorb with Vermiculite or Sand .

    • Contraindication: Do NOT use acidic absorbents (like some clay-based acid neutralizers) as this may trigger nitrile hydrolysis.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials into the hazardous waste bag (Solid Waste stream).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

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